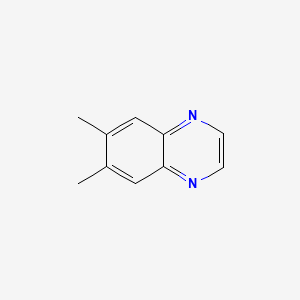

6,7-Dimethylquinoxaline

Descripción general

Descripción

6,7-Dimethylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2. It is a derivative of quinoxaline, characterized by the presence of two methyl groups at the 6th and 7th positions of the quinoxaline ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6,7-Dimethylquinoxaline can be synthesized through several methods. One common approach involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with glyoxal or its derivatives under acidic or basic conditions. The reaction typically proceeds at elevated temperatures to facilitate the formation of the quinoxaline ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .

Análisis De Reacciones Químicas

Types of Reactions: 6,7-Dimethylquinoxaline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.

Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products:

Oxidation: Quinoxaline-2,3-dicarboxylic acid derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Halogenated and nitrated quinoxaline derivatives.

Aplicaciones Científicas De Investigación

6,7-Dimethylquinoxaline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and as a fluorescent probe for biological imaging.

Medicine: Quinoxaline derivatives, including this compound, exhibit antimicrobial, antiviral, and anticancer activities.

Mecanismo De Acción

The mechanism of action of 6,7-Dimethylquinoxaline varies depending on its application. In biological systems, it often acts by inhibiting specific enzymes or interfering with cellular pathways. For example, it can inhibit tyrosine kinases, leading to the suppression of cancer cell proliferation. Additionally, it may interact with DNA, causing disruption of replication and transcription processes .

Comparación Con Compuestos Similares

Quinoxaline: The parent compound without methyl substitutions.

2,3-Dimethylquinoxaline: Another derivative with methyl groups at different positions.

Quinoline: A structurally similar compound with a nitrogen atom in a different position within the ring.

Uniqueness: 6,7-Dimethylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 6th and 7th positions enhances its stability and reactivity compared to other quinoxaline derivatives .

Actividad Biológica

6,7-Dimethylquinoxaline is a member of the quinoxaline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Quinoxaline Derivatives

Quinoxalines are heterocyclic compounds that have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The structural modifications of quinoxaline derivatives can significantly influence their biological efficacy and selectivity.

-

Kinase Inhibition :

- This compound and its analogs have been identified as selective inhibitors of certain kinases implicated in various diseases, including Alzheimer's disease. For instance, studies have shown that specific analogs exhibit high selectivity towards GSK3β kinase, which is involved in the hyperphosphorylation of tau proteins linked to neurodegeneration .

-

Anticancer Activity :

- Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation by targeting key signaling pathways. A study demonstrated that certain derivatives showed potent inhibitory activity against c-Met kinase, a critical player in tumor growth and metastasis. The most effective compound exhibited an IC50 value of 0.030 ± 0.008 µM against c-Met .

- Antimicrobial Properties :

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity Type | Target/Pathway | IC50 Value | Reference |

|---|---|---|---|

| Kinase Inhibition | GSK3β | Selective | |

| Anticancer | c-Met | 0.030 ± 0.008 µM | |

| Antimicrobial | Various bacterial strains | Low μg/mL range |

Case Studies

- Alzheimer's Disease Therapeutics :

- Cancer Treatment :

Propiedades

IUPAC Name |

6,7-dimethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-9-10(6-8(7)2)12-4-3-11-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAAHJHQXOCSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN=C2C=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289672 | |

| Record name | 6,7-Dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7153-23-3 | |

| Record name | 6,7-Dimethylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7153-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethylquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007153233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7153-23-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 6,7-Dimethylquinoxaline and what are its key structural features?

A1: this compound is a heterocyclic organic compound with a fused benzene and pyrazine ring system. Two methyl groups are substituted at the 6th and 7th positions of the quinoxaline core.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C10H10N2. Its molecular weight is 158.20 g/mol.

Q3: What spectroscopic data is available for characterizing this compound?

A3: Researchers have employed various spectroscopic techniques to characterize this compound and its derivatives. These include:

- NMR Spectroscopy: Both 1H and 13C NMR spectroscopy have been used to determine the structure and conformation of this compound derivatives. For instance, low-temperature NMR in CD2Cl2 was used to study the conformation of 1,4-diacetyl-1,4-dihydro-6,7-dimethylquinoxaline. []

- FTIR Spectroscopy: This technique has been utilized to analyze the functional groups present in this compound and its metal complexes. []

Q4: Can you elaborate on the synthesis of this compound derivatives and their use as electron acceptors?

A: Researchers have successfully synthesized novel C60 derivative acceptors incorporating the this compound moiety, such as 2,3-bis(5-tert-butylthiophen-2-yl)-6,7-dimethylquinoxaline-C60-monoadduct (TQMA) and its bisadduct (TQBA). [] These derivatives exhibited high LUMO levels, making them suitable for use as electron acceptors in organic solar cells.

Q5: What is known about the biological activity of this compound?

A: A study identified this compound as one of the bioactive compounds present in the ethanol extract of agarwood leaves (Aquilaria malaccensis). [] This extract demonstrated antimicrobial activity against various bacteria and fungi commonly associated with skin infections.

Q6: Have any metal complexes incorporating this compound been reported?

A: Yes, researchers have synthesized and characterized transition metal complexes using ligands derived from this compound. [] For instance, a new ligand, (Z)-3-((2-aminoethyl)imino)-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, containing both quinoxaline and aliphatic ethylene moieties, was synthesized and used to prepare complexes with various transition metals like Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and V(IV).

Q7: Are there any computational studies related to this compound?

A: While the provided abstracts don't offer specific details on computational studies focusing on this compound, its structural analog, 2,3-di(2-pyridyl)-6,7-dimethylquinoxaline, has been investigated using single-crystal X-ray diffraction. [] This technique provides valuable insights into the molecule's three-dimensional structure and can be complemented by computational modeling for a more comprehensive understanding of its properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.